Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate
Description
Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo[2,3-c]pyridine scaffold. Key structural attributes include:
- Stereochemistry: 3aR and 7aS configurations, critical for chiral interactions in biological systems.
- Functional Groups: A 2-oxo group (ketone) and a tert-butyl carbamate (Boc) at the 6-position.
- Molecular Formula: C₁₂H₁₈N₂O₃ (calculated molecular weight: 238.29 g/mol).
Properties
IUPAC Name |
tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-5-4-8-6-10(15)13-9(8)7-14/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUGNCLUUCHAMY-RKDXNWHRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2CC(=O)NC2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2CC(=O)N[C@@H]2C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307733-28-2 | |
| Record name | rac-tert-butyl (3aR,7aS)-2-oxo-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the pyrrolo[2,3-c]pyridine core. This is followed by the introduction of the tert-butyl ester group through esterification reactions. Key steps include:
Cyclization: Formation of the bicyclic core through intramolecular cyclization reactions, often using catalysts or specific reaction conditions to ensure the correct stereochemistry.
Esterification: Introduction of the tert-butyl ester group using reagents like tert-butyl alcohol and acid chlorides or anhydrides under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrolo[2,3-c]pyridine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Complex Molecules
The compound serves as an essential precursor in the synthesis of various heterocyclic compounds. Its structure allows for the formation of more complex molecules through cyclization and substitution reactions. Researchers utilize it to create derivatives that exhibit enhanced biological activity or novel chemical properties.
Synthetic Routes
The synthesis typically involves:
- Cyclization of appropriate precursors under controlled conditions.
- Use of solvents like dichloromethane or tetrahydrofuran.
- Catalysts such as palladium or copper complexes to facilitate reactions.
| Synthetic Method | Description |
|---|---|
| Cyclization | Formation of the pyrrolopyridine core from starting materials. |
| Substitution | Introduction of functional groups to enhance reactivity. |
Biological Applications
Drug Development
Due to its ability to interact with biological targets, this compound is being explored for its potential in drug development. It has shown promise in modulating enzyme activity and receptor interactions.
Case Studies
- Cancer Treatment : Research has indicated that derivatives of this compound can inhibit specific kinases involved in cancer progression.
- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter receptors, suggesting possible applications in treating mental health disorders.
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Inhibition of cancer cell lines | Potential for targeted cancer therapies |
| Study 2 | Modulation of neurotransmitter receptors | Possible mental health treatments |
Industrial Applications
Agrochemicals and Specialty Chemicals
In the industrial sector, tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate is utilized in the synthesis of agrochemicals and dyes due to its stability and reactivity.
Production Methods
Industrial production often involves:
- Large-scale synthesis using optimized reaction conditions.
- Techniques like chromatography and crystallization for purification.
Summary of Research Findings
Recent studies have focused on synthesizing derivatives with improved potency and selectivity. Key findings include:
- Enhanced binding affinities leading to increased efficacy in biological assays.
- Development of compounds with reduced side effects compared to existing drugs.
Research Table
| Research Focus | Findings | Future Directions |
|---|---|---|
| Enzyme Inhibition | Effective against specific cancer types | Further clinical trials needed |
| Antibacterial Activity | Promising results against resistant strains | Exploration of agricultural applications |
Mechanism of Action
The mechanism of action of tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (oxidation, Boc protection) but requires precise stereochemical control .
- Biological Potential: The 2-oxo group may enhance interactions with targets like kinases or proteases, as seen in cytotoxic pyrrolo[2,3-c]pyridines .
Biological Activity
Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate is a heterocyclic compound with significant biological activity. This article explores its mechanisms of action, applications in pharmacology and biochemistry, and potential therapeutic uses.
Chemical Structure and Properties
The compound belongs to the pyrrolopyridine class and features a bicyclic structure comprising a pyrrole ring fused to a pyridine ring. Its unique stereochemistry contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain kinases, which are critical in various signaling pathways. This inhibition can lead to altered cellular responses that may have therapeutic implications in diseases characterized by dysregulated kinase activity.
- Receptor Modulation : It may also modulate neurotransmitter receptors, affecting neurotransmission and potentially offering benefits in neurological disorders.
Biological Activity Overview
The biological activities associated with this compound include:
- Antiviral Activity : Research indicates that derivatives of pyrrolopyridines have shown promise in inhibiting HIV integrase activity. This suggests potential use in antiviral therapies .
- Antitumor Effects : Compounds within this class have demonstrated antitumor properties through various mechanisms including apoptosis induction and cell cycle arrest .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating inflammatory pathways mediated by specific enzymes .
Case Studies and Experimental Results
Several studies have focused on the biological activity of similar compounds within the pyrrolopyridine family:
- HIV Integrase Inhibition : A study synthesized various pyrrolopyridine derivatives and evaluated their inhibitory effects on HIV integrase. Some derivatives showed significant activity with IC50 values in the low micromolar range .
- Antitumor Activity : In vitro studies demonstrated that certain derivatives induced apoptosis in cancer cell lines through caspase activation pathways. The results indicated that these compounds could serve as leads for developing new anticancer agents .
Comparative Analysis
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antiviral, Antitumor | Enzyme inhibition |
| Pyrrolopyridine Derivative A | Antiviral | HIV integrase inhibition |
| Pyrrolopyridine Derivative B | Antitumor | Apoptosis induction |
Applications in Drug Development
The unique properties of this compound make it a valuable candidate for drug development:
- Pharmaceuticals : Its ability to inhibit key enzymes positions it as a potential drug candidate for conditions such as cancer and viral infections.
- Agrochemicals : The compound's structural characteristics also lend themselves to applications in agrochemical formulations .
Q & A
Q. What are the key synthetic steps for preparing tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate?
The synthesis typically involves cyclization and protection/deprotection strategies. For example:
- Step 1 : Heating (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole at 70°C for 16 hours, followed by NaOH-mediated hydrolysis and extraction with ether .
- Step 2 : Boc-protection using Boc₂O in CH₂Cl₂ at 0°C, followed by purification via flash column chromatography .
- Step 3 : Oxidation with NaIO₄ and RuO₂·H₂O in CH₃CN/CCl₄/H₂O to form the oxo-pyrrolidine intermediate .
Q. How is the compound purified after synthesis?
Common methods include:
- Kugelrohr distillation for low-boiling intermediates .
- Silica gel chromatography (e.g., hexane/EtOAc gradients) to isolate stereoisomers .
- Recrystallization from solvents like dichloromethane or ethyl acetate for high-purity crystals .
Q. What safety protocols are critical during handling?
- Avoid heat sources (P210) and ensure proper ventilation (P201/P202) .
- Use PPE (gloves, goggles) due to potential irritancy from intermediates like Boc-protected amines .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and stereoselectivity?
- Catalyst screening : RuO₂·H₂O enhances oxidation efficiency but requires strict temperature control (0–25°C) to minimize side reactions .
- Solvent effects : Polar aprotic solvents (e.g., CH₃CN) improve NaIO₄-mediated oxidation kinetics .
- Time-dependent monitoring : NMR or TLC tracking ensures reaction completion before workup .
Q. What analytical methods validate stereochemistry and purity?
- NMR : ¹H/¹³C NMR identifies diastereomers; coupling constants (e.g., J = 5–10 Hz) confirm ring conformations .
- HRMS : High-resolution mass spectrometry verifies molecular formula (e.g., C₁₂H₂₂N₂O₂, [M+H]⁺ = 227.175) .
- X-ray crystallography : Resolves absolute configuration for chiral centers (3aR,7aS) .
Q. How are impurities or by-products characterized during synthesis?
- HPLC/LC-MS : Detects unreacted starting materials (e.g., isoindole derivatives) and oxidation by-products .
- Chiral chromatography : Separates enantiomers using columns like Chiralpak AD-H .
Q. What role does this compound play in medicinal chemistry?
- Intermediate for bioactive molecules : Used in spirocyclic scaffolds targeting kinases or GPCRs (e.g., patents EP3914284A1, US20210371337A1) .
- Retinol-binding protein antagonists : Analogues with similar pyrrolo-pyridine cores show preclinical efficacy .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
